molecular formula C8H16O4 B608001 Tert-butyl 2-(2-hydroxyethoxy)acetate CAS No. 287174-32-7

Tert-butyl 2-(2-hydroxyethoxy)acetate

Cat. No.: B608001
CAS No.: 287174-32-7
M. Wt: 176.21
InChI Key: GIDDJWYPWOFCCS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . It is a colorless liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(2-hydroxyethoxy)acetate can be synthesized through the esterification of 2-(2-hydroxyethoxy)acetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-(2-hydroxyethoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drug candidates and other therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethoxy)acetate involves its role as an intermediate in various chemical reactions. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-8(2,3)12-7(10)6-11-5-4-9/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDJWYPWOFCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287174-32-7
Record name Hydroxy-PEG1-CH2CO2tBu
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